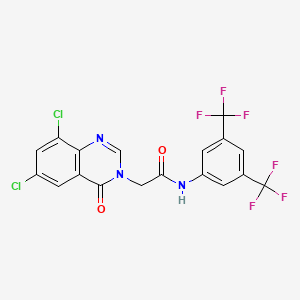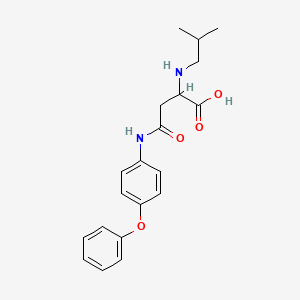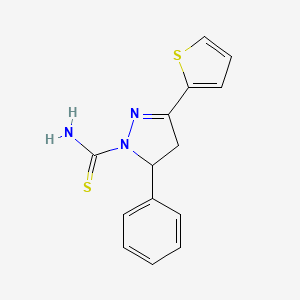
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features a benzyl group, a chlorophenyl-substituted furan ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-(2-chlorophenyl)furan-2-carbaldehyde: This intermediate can be prepared by the Vilsmeier-Haack reaction of 2-chlorobenzaldehyde with furan.
Formation of 3-(5-(2-chlorophenyl)furan-2-yl)acrylic acid: The aldehyde is then subjected to a Knoevenagel condensation with malonic acid to form the corresponding acrylic acid.
Amidation: The final step involves the reaction of the acrylic acid with benzylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzyl and chlorophenyl groups can enhance its binding affinity and specificity, while the acrylamide moiety can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Similar structure with a different position of the chlorine atom.
N-Benzyl-3-(5-(2-bromophenyl)furan-2-yl)acrylamide: Bromine substituent instead of chlorine.
N-Benzyl-3-(5-(2-methylphenyl)furan-2-yl)acrylamide: Methyl substituent instead of chlorine.
Uniqueness
N-Benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. This structural feature can lead to distinct chemical and biological activities compared to its analogs.
Properties
CAS No. |
853356-05-5 |
|---|---|
Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(E)-N-benzyl-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16ClNO2/c21-18-9-5-4-8-17(18)19-12-10-16(24-19)11-13-20(23)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)/b13-11+ |
InChI Key |
YQDMRCDQPQYMFT-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)




![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)

![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)



